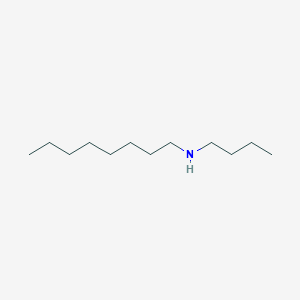

1-Octanamine, N-butyl-

Description

Evolution of Research Trajectories in Aliphatic Secondary Amines

The synthesis and study of aliphatic secondary amines have undergone a significant evolution, driven by the quest for more efficient, selective, and sustainable chemical methodologies. acs.orgrsc.org Historically, the synthesis of these amines relied heavily on classical methods such as the Hofmann alkylation of primary amines. researchgate.net This approach, while foundational, often suffers from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, which necessitates challenging purification steps. researchgate.net

Recognizing these limitations, research has shifted towards more sophisticated strategies. Reductive amination, which involves the reaction of an aldehyde or ketone with a primary amine to form an imine, followed by reduction, has become a widely used and more controlled method for synthesizing secondary amines. researchgate.net This two-step, one-pot reaction offers greater selectivity and is applicable to a broad range of substrates.

More recent advancements have focused on transition-metal-catalyzed reactions, which have revolutionized amine synthesis. acs.org Catalytic systems based on noble metals like palladium, rhodium, and ruthenium, as well as more abundant metals like iron and copper, have enabled highly efficient and selective C-N bond formation. acs.orgresearchgate.net These methods include hydroamination, the direct addition of an amine to an alkene, which is a highly atom-economical process. acs.org Furthermore, the development of photocatalytic methods represents a modern frontier, utilizing visible light to mediate the synthesis of amines under mild conditions. nih.govcam.ac.uk These radical-based approaches offer novel pathways for the construction of complex aliphatic amines. cam.ac.uk The ongoing evolution in this field continues to provide chemists with more powerful tools for the precise synthesis of target amine structures like N-butyl-1-octanamine. incatt.nl

Significance of N-Butyl-1-octanamine in Contemporary Chemical Science

N-Butyl-1-octanamine (C12H27N) is a secondary amine that, while not as extensively studied as some other amines, holds significance in several areas of chemical science due to its specific molecular structure. nih.gov Its structure, comprising a nitrogen atom attached to a C4 butyl group and a C8 octyl group, imparts amphiphilic properties, with a polar amine head and a nonpolar aliphatic tail. This characteristic is central to its potential applications.

One of the key areas where N-butyl-1-octanamine and similar long-chain aliphatic amines are of interest is in the field of corrosion inhibition. abechem.comgoogle.comresearchgate.net The nitrogen atom can adsorb onto a metal surface, while the long alkyl chains form a protective, hydrophobic layer that shields the metal from corrosive environments. abechem.com This makes such compounds valuable in industries like oil and gas.

Furthermore, N-butyl-1-octanamine serves as a versatile intermediate in organic synthesis. The secondary amine functionality allows for its conversion into a wide array of other compounds. It can be a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. sbq.org.br For instance, derivatives of similar long-chain amines have been investigated for their biological activities. google.com The compound is also used as a research chemical, indicating its utility in the exploration of new chemical reactions and materials. sigmaaldrich.com

Scope and Methodological Approach for Comprehensive Investigation

A comprehensive investigation into the chemistry of N-butyl-1-octanamine necessitates a multi-faceted methodological approach. The initial step involves a thorough review of existing scientific literature, including chemical databases, academic journals, and patents, to collate all available data on its synthesis, properties, and applications. This provides a foundational understanding of the current state of knowledge.

Experimental investigation into its synthesis would involve comparing traditional methods, such as the reductive amination of octanal (B89490) with butylamine (B146782) or the alkylation of octylamine (B49996) with a butyl halide, with more modern catalytic approaches. sbq.org.brwikipedia.org The efficiency, selectivity, and environmental impact of these different synthetic routes would be systematically evaluated.

Characterization of the compound would be achieved using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the molecular structure. Infrared (IR) spectroscopy would identify the characteristic N-H and C-N vibrational modes. aip.org Mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern. nist.gov

Finally, the exploration of its potential applications would involve performance-based studies. For instance, its efficacy as a corrosion inhibitor could be assessed through electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy on various metals in corrosive media. abechem.com Its utility as a synthetic intermediate would be explored by using it as a reactant in a variety of organic transformations to create novel molecules.

Physicochemical Properties of N-Butyl-1-octanamine

| Property | Value |

| Molecular Formula | C12H27N |

| Molecular Weight | 185.35 g/mol |

| CAS Number | 4088-42-0 |

Structure

3D Structure

Properties

IUPAC Name |

N-butyloctan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-3-5-7-8-9-10-12-13-11-6-4-2/h13H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIJGSRXWPQTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315347 | |

| Record name | N-Butyl-1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4088-42-0 | |

| Record name | N-Butyl-1-octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4088-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for N Butyl 1 Octanamine

Catalytic Hydrogenation Pathways for Amine Synthesis

Catalytic hydrogenation represents a cornerstone in the synthesis of amines, including N-butyl-1-octanamine. This approach typically involves the reaction of a carbonyl compound or a nitrile with an amine in the presence of hydrogen gas and a metal catalyst. One of the most common methods for synthesizing secondary amines like N-butyl-1-octanamine is through the reductive amination of an aldehyde with a primary amine. In this case, octanal (B89490) would react with butylamine (B146782) to form an intermediate imine, which is then hydrogenated to the final secondary amine product.

Octanal + Butylamine → N-butyloctan-1-imine + H₂O N-butyloctan-1-imine + H₂ --(Catalyst)--> N-Butyl-1-octanamine

This two-step process, often performed in a single pot, is a powerful and widely used method for C-N bond formation, as it can avert the over-alkylation issues often encountered with direct alkylation of amines. stackexchange.com

Investigation of Heterogeneous Catalytic Systems

Heterogeneous catalysts are widely employed in industrial-scale amine synthesis due to their ease of separation from the reaction mixture and potential for recycling. For the synthesis of N-butyl-1-octanamine via reductive amination, various solid catalysts are investigated. These catalysts typically consist of a transition metal supported on a high-surface-area material.

Commonly used metals include nickel, cobalt, copper, and precious metals like palladium and platinum. organicchemistrydata.org The choice of metal and support can significantly influence the catalyst's activity and selectivity towards the desired secondary amine. For instance, in the synthesis of n-butylamine from n-butanol and ammonia (B1221849), a Cu/Ni/Fe/SBA-15 catalyst has been shown to be effective, suggesting its potential applicability to the synthesis of N-butyl-1-octanamine. google.com

A study on the reductive amination of triacetoneamine with n-butylamine revealed that copper-based catalysts, particularly a Cu-Cr-La/γ-Al2O3 system, exhibited excellent activity and selectivity. researchgate.net The addition of chromium was found to enhance the dispersion of the active copper species, while lanthanum contributed to higher selectivity and a longer catalyst lifetime. researchgate.net Similarly, cobalt-based composites prepared by the pyrolysis of cobalt(II) acetate (B1210297) and an organic precursor on aerosil have been shown to be effective in the amination of aromatic aldehydes with n-butylamine. mdpi.com These findings suggest that similar multi-metallic and supported catalyst systems could be highly effective for the synthesis of N-butyl-1-octanamine from octanal and butylamine.

Table 1: Examples of Heterogeneous Catalysts in Reductive Amination

| Catalyst | Reactants | Product | Key Findings | Reference |

| Cu/Ni/Fe/SBA-15 | n-Butanol, Ammonia, Hydrogen | n-Butylamine | High conversion and selectivity for the primary amine. | google.com |

| Cu–Cr–La/γ-Al2O3 | Triacetoneamine, n-Butylamine | N-butyl-2,2,6,6-tetramethyl-4-piperidinamine | Doped Cr enhanced activity, La improved selectivity and lifetime. | researchgate.net |

| Co-containing composites on aerosil | p-Methoxybenzaldehyde, n-Butylamine | N-butyl-N-p-methoxybenzylamine | Quantitative yields achieved at elevated temperature and pressure. | mdpi.com |

Homogeneous Catalysis in N-Butyl-1-octanamine Formation

Homogeneous catalysts, which are soluble in the reaction medium, can offer high activity and selectivity under milder reaction conditions compared to their heterogeneous counterparts. However, their separation from the product can be more challenging. For the synthesis of N-butyl-1-octanamine, homogeneous transition metal complexes can be employed to catalyze the reductive amination of octanal with butylamine.

Ruthenium and rhodium complexes are particularly effective for asymmetric hydrogenation, which is crucial when stereocenters are present. organicchemistrydata.org While N-butyl-1-octanamine itself is achiral, the principles of homogeneous catalysis are applicable. For instance, catalysts used for the asymmetric hydrogenation of ketones and imines, such as those based on BINAP-Ru complexes, demonstrate the high level of control achievable with homogeneous systems. organicchemistrydata.org

The use of vanadium compounds as co-catalysts in the catalytic hydrogenation of aromatic nitro compounds has been shown to prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates and improve the reaction rate and product purity. google.com This suggests that the addition of such promoters could also be beneficial in the homogeneous catalytic synthesis of N-butyl-1-octanamine.

Mechanistic Elucidation of Hydrogenation Processes

The mechanism of catalytic hydrogenation for the formation of N-butyl-1-octanamine via reductive amination involves several key steps. The process is generally understood to proceed through the initial formation of an imine intermediate from the reaction of octanal and butylamine. stackexchange.com

The proposed mechanism is as follows:

Imine Formation: The primary amine (butylamine) adds to the carbonyl group of the aldehyde (octanal) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the N-butyloctan-1-imine.

Catalyst Activation: The hydrogen molecule is activated by the metal catalyst, typically forming metal hydride species on the catalyst surface in heterogeneous catalysis or in the coordination sphere of the metal complex in homogeneous catalysis. organicchemistrydata.org

Imine Reduction: The C=N double bond of the imine is then reduced by the activated hydrogen. This step involves the transfer of hydrogen atoms from the catalyst to the imine, resulting in the formation of the final secondary amine, N-butyl-1-octanamine.

The selectivity of the reaction towards the secondary amine over potential side products, such as the alcohol formed from the reduction of the aldehyde or the tertiary amine from further reaction, is a critical aspect. The choice of catalyst and reaction conditions plays a crucial role in controlling this selectivity. bme.hu

Hydroaminoalkylation Approaches to N-Butyl-1-octanamine and Analogs

Hydroaminoalkylation is an atom-economical method for the synthesis of amines, involving the direct addition of an N-H bond of an amine across a C=C double bond of an alkene. For the synthesis of N-butyl-1-octanamine, this would entail the reaction of butylamine with 1-octene (B94956).

1-Octene + Butylamine --(Catalyst)--> N-Butyl-1-octanamine

This direct approach is highly desirable as it avoids the use of stoichiometric activating or reducing agents, generating minimal waste.

Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysts are essential for facilitating the hydroaminoalkylation reaction, which is often thermodynamically favorable but kinetically slow. Catalysts based on late transition metals such as rhodium, iridium, and palladium, as well as early transition metals and lanthanides, have been explored for this transformation.

The catalytic cycle generally involves the coordination of the alkene to the metal center, followed by the oxidative addition of the amine's N-H bond. Subsequent migratory insertion of the alkene into the metal-amide or metal-hydride bond, followed by reductive elimination, yields the desired amine product and regenerates the active catalyst.

Regioselectivity and Stereoselectivity in Hydroaminoalkylation

A significant challenge in the hydroaminoalkylation of terminal alkenes like 1-octene is controlling the regioselectivity. The addition of the amine can occur at either carbon of the double bond, leading to the formation of either the linear (anti-Markovnikov) or the branched (Markovnikov) product. For the synthesis of N-butyl-1-octanamine, the anti-Markovnikov addition is desired.

The choice of catalyst and ligands is paramount in directing the regioselectivity. Bulky ligands on the metal center can favor the formation of the linear product by sterically hindering the approach to the internal carbon of the alkene. The electronic properties of the catalyst and substrate also play a significant role.

While N-butyl-1-octanamine is achiral, if a chiral amine or a prochiral alkene were used, controlling the stereoselectivity would be another important consideration. Asymmetric hydroaminoalkylation, often achieved with chiral ligands on the metal catalyst, can lead to the enantioselective formation of chiral amines.

Alternative Amination Reactions for N-Butyl-1-octanamine Production

Reductive Amination of Corresponding Carbonyl Precursors

Reductive amination stands as a highly versatile and widely utilized method for the synthesis of amines, including N-butyl-1-octanamine. organicchemistrytutor.commasterorganicchemistry.com This approach involves the reaction of a carbonyl compound, in this case, octanal, with an amine, n-butylamine, to form an imine intermediate. This intermediate is then reduced to the final amine product. organicchemistrytutor.comchemistrysteps.com The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the imine. organicchemistrytutor.com

The general reaction scheme is as follows:

Octanal + n-Butylamine ⇌ N-octylidenebutan-1-amine + H₂O

N-octylidenebutan-1-amine + [Reducing Agent] → N-Butyl-1-octanamine

A key advantage of reductive amination is its ability to be performed as a one-pot synthesis, where the carbonyl compound, amine, and a selective reducing agent are combined without the need to isolate the imine intermediate. masterorganicchemistry.com A common and effective reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN), which is mild enough to selectively reduce the imine in the presence of the aldehyde. organicchemistrytutor.commasterorganicchemistry.com Other reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be employed and may be preferred to avoid cyanide in the waste stream. masterorganicchemistry.comstackexchange.com

The mechanism begins with the nucleophilic attack of the n-butylamine on the carbonyl carbon of octanal. organicchemistrytutor.com This is followed by a series of proton transfers, ultimately leading to the elimination of a water molecule and the formation of the N-octylidenebutan-1-amine (an imine). organicchemistrytutor.com The subsequent reduction of the carbon-nitrogen double bond of the imine by the hydride reagent yields the desired N-butyl-1-octanamine. chemistrysteps.com The choice of reducing agent is crucial; for instance, NaBH₃CN is particularly effective because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion. youtube.com

Studies have explored various catalysts to improve the efficiency of reductive amination. For instance, cobalt-based composites have been shown to be effective in the catalytic amination of aromatic aldehydes with n-butylamine in the presence of hydrogen gas as the reducing agent, achieving quantitative yields under optimized conditions (150 °C and 150 bar H₂). mdpi.com While this specific example uses an aromatic aldehyde, the principle can be extended to aliphatic aldehydes like octanal. Another study demonstrated the use of a recyclable iron-based catalyst (Aquivion-Fe) with sodium borohydride (B1222165) for the reductive amination of various aldehydes and ketones, highlighting a greener approach. unimi.it

Amination of Alkyl Halides via Nucleophilic Substitution (e.g., SN1/SN2 considerations)

The synthesis of N-butyl-1-octanamine can also be achieved through the nucleophilic substitution of an alkyl halide, such as 1-bromooctane (B94149) or 1-chlorooctane, with n-butylamine. This reaction proceeds via either an Sɴ1 or Sɴ2 mechanism, largely dependent on the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. odinity.com

For a primary alkyl halide like 1-bromooctane, the reaction with n-butylamine, a primary amine, predominantly follows an Sɴ2 pathway . archive.org In this mechanism, the nucleophilic nitrogen atom of n-butylamine directly attacks the electrophilic carbon atom bearing the halogen, in a single, concerted step. This "back-side attack" results in the inversion of stereochemistry if the carbon were chiral. odinity.com

The general reaction is:

CH₃(CH₂)₇-Br + CH₃(CH₂)₃NH₂ → [CH₃(CH₂)₇NH₂(CH₂)₃CH₃]⁺Br⁻

The initial product is a diethylammonium (B1227033) bromide salt. A subsequent deprotonation step, often by another molecule of the amine acting as a base, yields the final N-butyl-1-octanamine. chemguide.co.uk

[CH₃(CH₂)₇NH₂(CH₂)₃CH₃]⁺Br⁻ + CH₃(CH₂)₃NH₂ ⇌ CH₃(CH₂)₇NH(CH₂)₃CH₃ + [CH₃(CH₂)₃NH₃]⁺Br⁻

Several factors influence the rate and outcome of this Sɴ2 reaction:

Substrate: Primary alkyl halides, like 1-bromooctane, are ideal for Sɴ2 reactions due to minimal steric hindrance around the reaction center. archive.org

Nucleophile: While ammonia can be used, primary amines like n-butylamine are generally better nucleophiles due to the electron-donating effect of the alkyl group, which increases the electron density on the nitrogen atom. chemguide.co.uk

Leaving Group: The efficiency of the reaction is also dependent on the leaving group. Bromide is a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond. odinity.com

Solvent: Aprotic polar solvents are generally favored for Sɴ2 reactions as they can solvate the cation but not the nucleophile, thus not hindering its reactivity. odinity.com

A significant drawback of this method is the potential for multiple alkylations . chemguide.co.uk The product, N-butyl-1-octanamine, is itself a secondary amine and can act as a nucleophile, reacting with another molecule of 1-bromooctane to form a tertiary amine. This can lead to a mixture of products and reduce the yield of the desired secondary amine. To mitigate this, a large excess of the primary amine (n-butylamine) is often used.

In contrast, an Sɴ1 reaction is a two-step process involving the formation of a carbocation intermediate. odinity.com This pathway is favored by tertiary alkyl halides and polar protic solvents. odinity.com For a primary alkyl halide like 1-bromooctane, the formation of a primary carbocation is highly unstable, making the Sɴ1 pathway energetically unfavorable. archive.org Therefore, the synthesis of N-butyl-1-octanamine via amination of 1-halooctane proceeds almost exclusively through an Sɴ2 mechanism.

Sustainable and Green Chemistry Aspects in N-Butyl-1-octanamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amines to develop more environmentally benign and efficient processes. rsc.orgrsc.org Key considerations include the choice of solvents, maximizing atom economy, and minimizing waste.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the efficiency and selectivity of chemical reactions, including the synthesis of N-butyl-1-octanamine. nsf.govresearchgate.net Traditional organic solvents are often volatile, flammable, and toxic, prompting research into greener alternatives. mdpi.com

In the context of reductive amination , the solvent can influence the rates of both imine formation and the subsequent reduction. researchgate.net Studies have shown that methanol (B129727) can be an excellent solvent for the reductive amination of ketones, as it promotes both the formation of the imine/Schiff base and the hydrogenation step. researchgate.netresearchgate.net Protic solvents, in general, can play a crucial role. For instance, in the reductive amination of some aldehydes, a stepwise procedure in methanol, involving imine formation followed by reduction with NaBH₄, has been shown to be effective in cases where dialkylation is a problem. In some cases, reactions can even be performed in water or under neat (solvent-free) conditions.

For nucleophilic substitution reactions , the solvent's polarity is a key factor. Polar aprotic solvents generally favor Sɴ2 reactions by solvating the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity. odinity.com In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity. The use of deep eutectic solvents (DESs) has emerged as a sustainable alternative to traditional organic solvents for various reactions, including aminations. mdpi.com These solvents are often biodegradable, have low toxicity, and can sometimes act as co-catalysts. mdpi.com

The move away from chlorinated solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) is a significant goal in green chemistry. chemrxiv.orgchemrxiv.org Research has shown that for certain amination reactions, solvents like dimethyl carbonate and isopropyl acetate can be suitable, more environmentally friendly replacements. nsf.gov

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org The ideal reaction has an atom economy of 100%. langholmandcanonbieschools.dumgal.sch.uk

The atom economy for the synthesis of N-butyl-1-octanamine can be calculated for different routes:

Amination of 1-Bromooctane with n-Butylamine: C₈H₁₇Br + C₄H₁₁N → C₁₂H₂₇N + HBr This reaction generates hydrogen bromide as a byproduct, which is then typically neutralized by an excess of the amine base, forming an ammonium (B1175870) salt. This leads to a lower atom economy compared to the ideal addition reaction.

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of all waste streams, including solvents, catalysts, and byproducts from side reactions. texas.gov Strategies for waste minimization in amine synthesis include:

Catalytic Processes: Using catalysts, especially those that are recyclable, can significantly reduce waste compared to stoichiometric reagents. acs.org

Solvent Reduction and Recycling: Performing reactions in greener solvents, at higher concentrations, or under solvent-free conditions minimizes solvent waste. rsc.org The ability to recover and reuse solvents is a key aspect of sustainable chemical processing. rsc.org

Process Optimization: Careful control of reaction conditions (temperature, pressure, stoichiometry) can improve selectivity, reduce the formation of byproducts, and simplify purification processes, thereby minimizing waste. texas.gov For example, in amination reactions, controlling the stoichiometry to avoid multiple alkylations is crucial for minimizing waste from unwanted side products. chemguide.co.uk

The development of electrochemical reductive amination protocols is another promising avenue for waste minimization, as it can limit the use of stoichiometric chemical reducing agents. rsc.org Furthermore, valorizing waste streams, such as finding uses for byproducts, is an important aspect of a circular economy approach to chemical synthesis. nih.gov

Interactive Data Table: Comparison of Synthetic Routes

| Synthetic Route | Key Reactants | Typical Conditions | Atom Economy (Theoretical) | Key Advantages | Key Disadvantages |

| Reductive Amination | Octanal, n-Butylamine | Mildly acidic, reducing agent (e.g., NaBH₃CN) | High | High selectivity, one-pot procedure possible | Requires a reducing agent |

| Nucleophilic Substitution | 1-Bromooctane, n-Butylamine | Aprotic polar solvent | Lower | Direct C-N bond formation | Potential for over-alkylation, produces salt byproduct |

Chemical Reactivity and Mechanistic Pathways of N Butyl 1 Octanamine

Nucleophilic Reactivity and Derivatization Reactions

The lone pair of electrons on the nitrogen atom of N-butyl-1-octanamine makes it a potent nucleophile, readily attacking electrophilic centers. This reactivity is the foundation for numerous derivatization reactions, most notably acylation and alkylation, which lead to the formation of amides and more substituted amines, respectively.

Acylation Reactions: N-Butyl-1-octanamine reacts with acylating agents such as acid chlorides and acid anhydrides in a nucleophilic acyl substitution reaction. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form a stable N,N-disubstituted amide. A base, such as pyridine (B92270) or triethylamine, is often used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Alkylation Reactions: As a nucleophile, N-butyl-1-octanamine can react with alkyl halides through a bimolecular nucleophilic substitution (SN2) mechanism. This reaction introduces a third alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. However, this process can be difficult to control. The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt. yale.edusarthaks.com Using an excess of the initial amine can favor the formation of the tertiary amine.

| Reaction Type | Reactant 1 | Reactant 2 | Product | Reaction Class |

|---|---|---|---|---|

| Acylation | N-Butyl-1-octanamine | Acetyl Chloride | N-Butyl-N-octylacetamide | Nucleophilic Acyl Substitution |

| Alkylation | N-Butyl-1-octanamine | Methyl Iodide | N-Butyl-N-methyloctan-1-amine | Nucleophilic Substitution (SN2) |

The acylation of N-butyl-1-octanamine directly yields N,N-disubstituted amides. For instance, the reaction with acetyl chloride produces N-butyl-N-octylacetamide. This transformation is highly efficient and is a common method for protecting the amino group or synthesizing amide-containing structures.

Further alkylation of the tertiary amine product leads to the formation of quaternary ammonium salts. This process, known as exhaustive alkylation (or the Menshutkin reaction when forming a quaternary salt from a tertiary amine), involves the tertiary amine acting as a nucleophile and attacking another molecule of the alkyl halide. scienceinfo.comnih.gov The resulting product is a salt with a positively charged nitrogen atom bonded to four alkyl groups and a halide anion. scienceinfo.com For example, if N-butyl-N-methyloctan-1-amine is treated with excess methyl iodide, it will form N-butyl-N,N-dimethyl-N-octylammonium iodide. doubtnut.comshaalaa.com Quaternary ammonium salts are ionic compounds with distinct properties and applications, such as phase-transfer catalysts. scienceinfo.com

Oxidation and Reduction Pathways

N-Butyl-1-octanamine can undergo both oxidation and can be utilized in reductive transformations, showcasing the versatility of the amine functional group.

The oxidation of secondary amines like N-butyl-1-octanamine can yield several products depending on the oxidant and reaction conditions. A common pathway involves a two-step sequence. The initial oxidation of the secondary amine, often using an oxidant like hydrogen peroxide (H₂O₂) in the presence of a metal catalyst (e.g., compounds of tungsten, molybdenum, or vanadium), forms an N,N-disubstituted hydroxylamine (B1172632). nih.govgoogle.com This intermediate can then undergo further oxidation to yield a stable nitrone. nih.govacs.orgresearchgate.net

The mechanism for nitrone formation from a secondary amine involves the initial N-oxidation to the hydroxylamine. The hydroxylamine is then oxidized further, and subsequent elimination of a proton from the α-carbon leads to the formation of the C=N double bond characteristic of a nitrone. nih.govwikipedia.org

| Reactant | Oxidizing Agent | Intermediate Product | Final Product | Mechanism Notes |

|---|---|---|---|---|

| N-Butyl-1-octanamine | H₂O₂ / Metal Catalyst | N-Butyl-N-octylhydroxylamine | N-Butyl-N-oxide-octan-1-imine (Nitrone) | Stepwise oxidation via a hydroxylamine intermediate. |

While N-butyl-1-octanamine itself is a reduced species, it serves as a key reactant in reductive amination (also known as reductive alkylation). This powerful reaction is one of the most common methods for synthesizing more complex amines. wikipedia.orgmasterorganicchemistry.com In this process, N-butyl-1-octanamine reacts with a carbonyl compound (an aldehyde or a ketone) to form a tertiary amine. acs.orgnih.govnih.gov

The mechanism proceeds in two main stages, which can often be performed in a single pot. wikipedia.org First, the nucleophilic secondary amine attacks the carbonyl carbon, and after a series of proton transfers, a molecule of water is eliminated to form an iminium ion intermediate. In the second stage, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is introduced. masterorganicchemistry.com This agent selectively reduces the iminium ion to the corresponding tertiary amine. masterorganicchemistry.com This method is highly efficient and avoids the over-alkylation problems associated with direct alkylation using alkyl halides. masterorganicchemistry.com

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Tertiary Amine Product | Key Intermediate |

|---|---|---|---|---|

| N-Butyl-1-octanamine | Propanal | NaBH(OAc)₃ | N-Butyl-N-octylpropan-1-amine | Iminium Ion |

| N-Butyl-1-octanamine | Cyclohexanone | NaBH₃CN | N-Butyl-N-cyclohexyl-1-octanamine | Iminium Ion |

Pericyclic and Rearrangement Reactions Involving N-Butyl-1-octanamine Derivatives

While N-butyl-1-octanamine itself does not typically undergo pericyclic or rearrangement reactions, its derivatives can participate in such transformations. These reactions often proceed through concerted mechanisms involving cyclic transition states.

Cope Elimination: A derivative of N-butyl-1-octanamine can undergo a Cope elimination, which is a syn-elimination reaction. organic-chemistry.orgwikipedia.org First, the secondary amine would be alkylated to form a tertiary amine (e.g., N-butyl-N-ethyloctan-1-amine). This tertiary amine is then oxidized with an agent like m-CPBA or H₂O₂ to form a tertiary amine N-oxide. chemistrysteps.comjk-sci.com Upon heating, this N-oxide undergoes an intramolecular elimination (Eᵢ) via a five-membered cyclic transition state, yielding an alkene and a hydroxylamine. wikipedia.orgchemistrysteps.com The oxygen of the N-oxide acts as the internal base. chemistrysteps.commasterorganicchemistry.com

organic-chemistry.orgmasterorganicchemistry.com-Stevens Rearrangement: This rearrangement involves the transformation of a quaternary ammonium salt into a tertiary amine. wikipedia.orgthieme-connect.com A derivative of N-butyl-1-octanamine, specifically a quaternary ammonium salt with an adjacent electron-withdrawing group, could serve as a substrate. Treatment with a strong base generates an ammonium ylide intermediate. This ylide then undergoes a organic-chemistry.orgmasterorganicchemistry.com-sigmatropic rearrangement, where an alkyl group migrates from the nitrogen to the adjacent carbanionic carbon, forming a rearranged tertiary amine. wikipedia.orgresearchgate.net

organic-chemistry.orgrsc.org-Meisenheimer Rearrangement: This is a organic-chemistry.orgrsc.org-sigmatropic rearrangement of certain tertiary amine N-oxides. thieme-connect.de If N-butyl-1-octanamine were converted into a tertiary amine containing an allylic or benzylic group (e.g., N-allyl-N-butyl-1-octanamine), subsequent oxidation to the N-oxide would create a suitable substrate. Upon heating, the N-oxide can rearrange through a concerted, five-membered cyclic transition state to form an O,N,N-trisubstituted hydroxylamine. thieme-connect.denih.govresearchgate.net

Reactions of Enamine Derivatives: N-Butyl-1-octanamine can react with aldehydes or ketones to form enamines, which are nitrogen analogs of enols. masterorganicchemistry.commakingmolecules.comwikipedia.org These enamine derivatives are nucleophilic at the α-carbon and can participate in reactions that have pericyclic character, such as cycloadditions with electron-deficient alkenes. masterorganicchemistry.comwikipedia.org

Kinetics and Thermodynamics of N-Butyl-1-octanamine Reactions

The study of chemical kinetics involves measuring reaction rates and determining how these rates are influenced by factors such as reactant concentrations, temperature, and catalysts. This analysis provides insight into the reaction mechanism, the sequence of elementary steps by which a chemical change occurs. Thermodynamic analysis complements kinetics by describing the energy changes that accompany a reaction, determining its spontaneity and the position of chemical equilibrium.

Despite the importance of these parameters, specific studies detailing the kinetic and thermodynamic profile of reactions involving N-butyl-1-octanamine have not been identified in comprehensive searches of available literature.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. It takes the general form: Rate = k[A]m[B]n, where k is the rate constant, [A] and [B] are the molar concentrations of the reactants, and the exponents m and n are the reaction orders with respect to each reactant. These orders must be determined experimentally.

Common methods for determining reaction orders include the method of initial rates, where the initial rate of reaction is measured at various initial reactant concentrations, and the integrated rate law method, which involves analyzing the change in reactant concentration over time.

For N-butyl-1-octanamine, no published experimental data could be located that would allow for the determination of its reaction orders in any specific chemical transformation. Consequently, no data tables of initial rates or concentration-time data are available to construct a rate law for its reactions.

Activation energy (Ea) is the minimum amount of energy required for a reaction to occur. It represents the energy barrier that must be overcome for reactants to transform into products. The activation energy can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation.

The transition state is a high-energy, unstable arrangement of atoms that exists for a fleeting moment at the peak of the energy barrier. Computational chemistry and experimental studies can provide insights into the structure and properties of the transition state, which is crucial for understanding the reaction mechanism at a molecular level.

As with kinetic data, specific research detailing the activation energy for reactions of N-butyl-1-octanamine is not available. There are no published studies presenting the temperature dependence of its reaction rates or computational analyses of its transition state structures. Therefore, a quantitative analysis of the energy profile for its reactions cannot be provided.

Advanced Applications of N Butyl 1 Octanamine in Material Science and Catalysis

Role in Polymer Chemistry and Functional Materials

The incorporation of N-butyl-1-octanamine into polymer structures can significantly influence their chemical and physical properties. Its bifunctional nature, with a reactive amine center and nonpolar alkyl side chains, makes it a strategic component for creating materials with tailored characteristics.

Monomer Synthesis for Amine-Containing Polymers

N-Butyl-1-octanamine can serve as a monomer or a comonomer in the synthesis of various amine-containing polymers, such as polyamides and polyimides. researchgate.net Amines are fundamental building blocks in polymer chemistry, acting as monomers, catalysts, or cross-linking agents. researchgate.net The secondary amine functionality of N-butyl-1-octanamine allows it to participate in polymerization reactions, typically through processes like polycondensation.

In the synthesis of specialty polyamides, for instance, a secondary amine can react with dicarboxylic acids or their derivatives. The presence of the N-butyl and N-octyl substituents prevents the formation of hydrogen bonds that are characteristic of polyamides derived from primary amines. This structural modification introduces significant changes to the polymer backbone, leading to lower melting points, increased solubility in organic solvents, and altered crystalline structures compared to their unsubstituted counterparts.

Table 1: Comparison of Polymerization Reactivity for Different Amine Types

| Amine Type | Reactivity in Polycondensation | Resulting Polymer Structure | Key Feature |

|---|---|---|---|

| Primary Amine (e.g., 1-Octanamine) | High | Linear chains with N-H bonds | Hydrogen bonding capability |

| Secondary Amine (e.g., N-Butyl-1-octanamine) | Moderate | Linear chains with N-Alkyl bonds | Disrupted hydrogen bonding |

Impact on Polymer Rheological and Mechanical Properties

The incorporation of N-butyl-1-octanamine as a side chain or within the main chain of a polymer has a profound impact on the material's rheological (flow) and mechanical properties. researchgate.net The long, flexible butyl and octyl groups act as internal plasticizers, increasing the free volume between polymer chains and lowering the glass transition temperature (Tg). researchgate.net

This plasticizing effect enhances the polymer's flexibility and ductility. researchgate.net The rheological behavior is also affected; the viscosity of the polymer melt is typically reduced due to the increased chain mobility. researchgate.netspecialchem.com This can be advantageous in processing applications such as injection molding or extrusion. However, the disruption of intermolecular hydrogen bonding and chain packing can lead to a decrease in tensile strength and modulus compared to analogous polymers made from primary amines. researchgate.net

Table 2: Predicted Effect of N-Butyl-1-octanamine Incorporation on Polymer Properties

| Property | Expected Change | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | Decrease | Increased free volume and chain mobility from alkyl side chains. |

| Melt Viscosity | Decrease | Reduced chain entanglement and intermolecular friction. semanticscholar.org |

| Tensile Strength | Decrease | Disruption of intermolecular forces like hydrogen bonding. |

| Elasticity / Flexibility | Increase | Internal plasticization effect of the butyl and octyl groups. researchgate.net |

Surface Modification and Interfacial Phenomena

The amphiphilic nature of N-butyl-1-octanamine makes it an effective agent for surface modification. mdpi.com The polar amine head group can anchor to a variety of substrates, including metals, metal oxides, and glass, while the nonpolar butyl and octyl tails orient away from the surface. This self-assembly process can create a thin, hydrophobic layer that alters the surface energy and wettability of the material. researchgate.netbohrium.com

Such modifications are crucial for improving adhesion, providing corrosion resistance, or creating water-repellent surfaces. mdpi.com In composite materials, N-butyl-1-octanamine can be used as a coupling agent to improve the interfacial adhesion between an inorganic filler (like silica or calcium carbonate) and a polymer matrix. researchgate.net The amine group interacts with the filler surface, while the alkyl chains entangle with the polymer matrix, creating a stronger interface and leading to improved mechanical properties of the composite.

Applications in Catalysis and Ligand Design

The nitrogen atom in N-butyl-1-octanamine possesses a lone pair of electrons, making it a candidate for applications in catalysis, either as a component of an organocatalyst or as a ligand for transition metals.

N-Butyl-1-octanamine as an Organocatalyst Component

Secondary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. While specific research on N-butyl-1-octanamine as a standalone organocatalyst is not widely documented, its structural features—a sterically accessible secondary amine—allow for informed predictions of its potential. It could catalyze reactions such as aldol (B89426) and Michael additions by forming a nucleophilic enamine intermediate with a carbonyl compound. The steric bulk of the butyl and octyl groups would influence the stereoselectivity of the reaction, potentially providing a different outcome than smaller secondary amines like pyrrolidine or dibutylamine.

Ligand for Transition Metal Catalysis (e.g., hydroamination, cross-coupling)

In transition metal catalysis, N-butyl-1-octanamine can function as an N-donor ligand, coordinating to a metal center and influencing its catalytic activity, selectivity, and stability. pitt.edubohrium.com The choice of ligand is critical in optimizing catalytic processes. researchgate.net

Hydroamination: This reaction involves the addition of an N-H bond across an unsaturated carbon-carbon bond. libretexts.org Catalysts based on transition metals like zinc, zirconium, or lanthanides are often employed. libretexts.orgresearchgate.net N-butyl-1-octanamine can act as a ligand, modulating the electronic properties and steric environment of the metal center. The nature of the amine ligand can influence the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). libretexts.org

Cross-Coupling Reactions: In palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), amine-based ligands can be beneficial. chemrxiv.orgresearchgate.net While phosphines are more common, simple alkylamines can sometimes serve as effective, low-cost ligands or additives. chemrxiv.org N-butyl-1-octanamine could coordinate to the metal, facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination. Its steric bulk would influence the coordination number and geometry of the catalytic complex, thereby affecting its reactivity.

Table 3: Potential Roles of N-Butyl-1-octanamine in Catalysis

| Catalytic Application | Potential Role | Mechanism of Action |

|---|---|---|

| Organocatalysis | Catalyst | Forms enamine/iminium intermediates with carbonyl substrates. |

| Transition Metal Catalysis | Ligand | Coordinates to the metal center, modifying its steric and electronic properties. pitt.edu |

| Hydroamination | Ligand | Influences the activity and regioselectivity of the metal catalyst. libretexts.org |

Catalytic Systems for Amination Processes

N-butyl-1-octanamine, as a secondary amine, plays a significant role in the context of catalytic amination processes, both as a potential product and as a participant in catalyst systems. The synthesis of secondary amines itself is a key objective in industrial chemistry, often achieved through the reductive amination of carbonyl compounds or the amination of alcohols.

In many catalytic systems, secondary amines are important intermediates and products. For instance, the production of renewable chemicals from lignocellulosic biomass has garnered attention, with secondary amines emerging as valuable synthetic intermediates mdpi.com. Catalytic reductive amination of phenolics with primary amines over catalysts like Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C) can yield secondary amines mdpi.com. The reaction mechanism typically involves the hydrogenation of a precursor to a ketone, followed by condensation with an amine to form an imine, which is then hydrogenated to the secondary amine mdpi.com.

While primary amines are often the target of direct alcohol amination, the formation of secondary and tertiary amines can occur as subsequent or side reactions. The selective synthesis of primary amines from alcohols and ammonia (B1221849) remains a challenge, and catalysts are often designed to suppress the formation of secondary amines like N-butyl-1-octanamine researchgate.net.

Conversely, secondary amines are increasingly being explored as effective coupling partners in their own right. Recent breakthroughs have demonstrated that secondary amines can serve as nitrogen sources in direct asymmetric reductive amination to produce chiral tertiary amines rsc.orgnih.gov. This marks a significant advancement, as the use of secondary amines in this capacity was a persistent challenge in organic synthesis rsc.orgnih.gov. These reactions, often catalyzed by iridium-phosphoramidite ligand complexes, allow for the one-step construction of complex chiral tertiary amines from secondary amines and ketones nih.gov.

Furthermore, the formation of iminium ions from the condensation of chiral secondary amines with α,β-unsaturated aldehydes or ketones is a powerful strategy in organocatalysis nih.gov. This process, known as iminium catalysis, activates the substrate for a variety of asymmetric cycloaddition and conjugate addition reactions nih.gov. While N-butyl-1-octanamine itself is not chiral, its role as a secondary amine is central to these fundamental catalytic concepts.

The table below summarizes different catalytic approaches relevant to secondary amines.

| Catalytic Process | Role of Secondary Amine | Catalyst Example | Reactants | Product Type |

| Reductive Amination of Phenolics | Product | Pd/C, Rh/C | Phenol, Primary Amine, H₂ | Secondary Amine |

| Direct Asymmetric Reductive Amination | Reactant (N-source) | Iridium-phosphoramidite complex | Ketone, Secondary Amine, H₂ | Chiral Tertiary Amine |

| Iminium Catalysis | Catalyst | Chiral Secondary Amine | α,β-Unsaturated Aldehyde | Enantioenriched adducts |

| Alcohol Amination | Potential Byproduct | Nickel- or Cobalt-based catalysts | Alcohol, Ammonia | Primary, Secondary, Tertiary Amines |

Integration in Supramolecular Assemblies and Host-Guest Systems

The unique molecular structure of N-butyl-1-octanamine, featuring a polar secondary amine head group and two nonpolar alkyl chains of different lengths (butyl and octyl), makes it an interesting component for the construction of supramolecular assemblies. Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules, relying on weaker, reversible non-covalent interactions to form organized structures wikipedia.org.

The behavior of N-butyl-1-octanamine in condensed phases and at interfaces is governed by a combination of non-covalent interactions. These weak forces are crucial in biological systems and are the foundation of molecular self-assembly and recognition wikipedia.orgmdpi.com.

The primary non-covalent interactions involving N-butyl-1-octanamine are:

Hydrogen Bonding: The secondary amine group (-NH-) is a key functional site for hydrogen bonding. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. The hydrogen atom bonded to the nitrogen can act as a hydrogen bond donor chemguide.co.uk. This allows N-butyl-1-octanamine molecules to interact with each other or with other hydrogen-bonding species like water researchgate.net. The strength of these N-H---X bonds is fundamental to the formation of defined aggregates.

Van der Waals Forces: The butyl and octyl chains contribute significantly to the molecule's interactions through van der Waals forces. These non-specific, attractive forces arise from temporary fluctuations in electron density and become substantial for long alkyl chains researchgate.net. The extended octyl chain, in particular, promotes strong hydrophobic interactions, driving molecules to aggregate in polar solvents to minimize contact with the solvent.

Studies on similar systems, such as n-propyl amine mixed with ethers, have utilized acoustic and Density Functional Theory (DFT) methods to unravel the complex interplay of non-covalent interactions, including classical N-H---O hydrogen bonds and weaker C-H---O, C-H---π, and C-H---N interactions researchgate.net. These studies highlight how the specific molecular environment dictates the strength and nature of the dominant interactions researchgate.net.

| Interaction Type | Structural Feature in N-Butyl-1-octanamine | Potential Partner Molecule |

| Hydrogen Bond (Donor) | N-H group | Water (Oxygen), Carbonyl Oxygen |

| Hydrogen Bond (Acceptor) | N atom lone pair | Water (Hydrogen), Alcohol (O-H) |

| Van der Waals Forces | Butyl and Octyl chains | Other alkyl chains, nonpolar surfaces |

| Dipole-Dipole Interactions | N-H bond | Other polar molecules |

Molecular recognition is the specific binding between a host and a guest molecule, while self-assembly is the spontaneous organization of molecules into ordered structures. Both processes are driven by non-covalent interactions wikipedia.org.

The amphiphilic nature of N-butyl-1-octanamine—having both a hydrophilic amine head and hydrophobic alkyl tails—predisposes it to self-assembly. In aqueous environments, these molecules can form structures like micelles or monolayers at interfaces, where the hydrophobic chains are sequestered away from the water and the amine groups are exposed. The self-assembly of long-chain alkanes and their derivatives on surfaces like graphite is a well-studied phenomenon, where van der Waals interactions drive the formation of highly ordered two-dimensional crystals researchgate.net. The presence of the amine group can modify this ordering, introducing specific directional interactions through hydrogen bonding. For instance, amino-terminated self-assembled monolayers can be formed on surfaces, providing a platform for further chemical modification researchgate.netacs.org.

The amine functional group also serves as a site for molecular recognition. Amines can be differentiated based on their Lewis basicity, size, shape, and Brønsted basicity illinois.edu. Colorimetric sensor arrays incorporating metalated porphyrins and pH indicators have been used to successfully discriminate between various amines, including linear and branched structures, by probing these distinct chemical properties illinois.edu. The specific signature of N-butyl-1-octanamine in such a system would be determined by the accessibility of its nitrogen lone pair (Lewis basicity), its proton affinity (Brønsted basicity), and the steric hindrance imposed by the butyl and octyl groups.

Utilization as a Chemical Building Block for Complex Architectures

In synthetic chemistry, building blocks are relatively simple molecules that can be combined to create more complex structures enamine.net. They are chosen for their specific functional groups and structural motifs, which can be reliably incorporated into larger molecules through well-established reactions. Secondary amines, as a class, are a vital category of building blocks in medicinal chemistry and materials science enamine.net.

N-butyl-1-octanamine serves as a versatile building block for introducing a specific lipophilic, secondary amine moiety into a larger molecular framework. Its utility stems from several key features:

Defined Lipophilicity: The combination of an octyl and a butyl chain provides a significant and well-defined nonpolar character. This can be used to tune the solubility, membrane permeability, and pharmacokinetic properties of pharmaceutical compounds.

Secondary Amine Reactivity: The N-H group can undergo a wide range of chemical transformations. It can be alkylated, acylated, or used in coupling reactions to form C-N bonds, allowing for its integration into diverse molecular architectures nih.govacs.orgyoutube.com.

Steric Influence: The two different alkyl chains provide a specific steric environment around the nitrogen atom, which can influence the conformation and binding properties of the final complex molecule.

While specific examples detailing the use of N-butyl-1-octanamine are not extensively documented in readily available literature, its application can be inferred from the broad utility of secondary amines in synthesis. For example, related compounds like N-butyl-N-octyl-1-octanamine are listed as pharmaceutical intermediates, highlighting the role of such structures in drug development lookchem.com. The synthesis of secondary amines via methods like the self-limiting alkylation of N-aminopyridinium salts demonstrates the demand for controlled access to these structures as synthetic intermediates nih.govacs.org.

Advanced Spectroscopic and Analytical Characterization Methodologies for N Butyl 1 Octanamine

High-Resolution Mass Spectrometry for Mechanistic Investigations

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for investigating the pathways of chemical reactions. mdpi.com

Identification of Reaction Intermediates and Byproducts

HRMS is crucial for monitoring the synthesis of N-butyl-1-octanamine, often formed through reductive amination of an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced to the final amine. wikipedia.org By analyzing the reaction mixture at different time points, HRMS can detect and identify the transient imine intermediate, unreacted starting materials, and potential byproducts. The high mass accuracy allows for the confident assignment of elemental formulas to each detected species. rsc.org

For instance, in the synthesis of N-butyl-1-octanamine from 1-octanal and n-butylamine, HRMS can distinguish between the starting materials, the imine intermediate, the final product, and common byproducts such as tertiary amines formed from over-alkylation.

| Compound Name | Chemical Formula | Predicted Exact Mass (m/z) [M+H]⁺ | Role in Synthesis |

|---|---|---|---|

| n-Butylamine | C₄H₁₁N | 74.0964 | Reactant |

| 1-Octanal | C₈H₁₆O | 129.1274 | Reactant |

| N-Butylideneoctan-1-amine | C₁₂H₂₅N | 184.2060 | Imine Intermediate |

| N-Butyl-1-octanamine | C₁₂H₂₇N | 186.2216 | Product |

| Dibutyl-octyl-amine | C₁₆H₃₅N | 242.2842 | Potential Byproduct |

Fragment Ion Analysis and Structural Elucidation in Complex Systems

Tandem mass spectrometry (MS/MS) within an HRMS platform provides detailed structural information through controlled fragmentation of a selected precursor ion. For aliphatic amines like N-butyl-1-octanamine, the dominant fragmentation pathway upon electron ionization is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process results in the formation of a stable, even-electron iminium ion. whitman.edulibretexts.org

The molecular ion of N-butyl-1-octanamine (C₁₂H₂₇N) has an odd molecular weight, a characteristic of compounds with a single nitrogen atom. libretexts.orgwhitman.edu Alpha-cleavage can occur on either side of the nitrogen atom. Cleavage of the C-C bond on the octyl chain (loss of a heptyl radical, •C₇H₁₅) or the butyl chain (loss of a propyl radical, •C₃H₇) leads to characteristic fragment ions. The cleavage that results in the loss of the largest possible alkyl radical is typically the most favored pathway. miamioh.edu

| Ion Description | Fragmentation Pathway | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺• | C₁₂H₂₇N⁺• | 185.2 |

| Alpha-cleavage (loss of •C₇H₁₅) | [CH₃(CH₂)₃NH=CH₂]⁺ | 86.1 |

| Alpha-cleavage (loss of •C₃H₇) | [CH₃(CH₂)₆CH=NHCH₃]⁺ | 142.2 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for the definitive structural elucidation of organic molecules in solution and the solid state. Advanced NMR methods provide deeper insights beyond simple one-dimensional spectra.

Multi-dimensional NMR Techniques for Structural Confirmation

While a standard one-dimensional ¹H or ¹³C NMR spectrum can provide initial structural information, complex molecules or mixtures often exhibit overlapping signals. Two-dimensional (2D) NMR techniques disperse these signals into a second dimension, resolving ambiguities and revealing connectivity between atoms. youtube.comuvic.ca

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For N-butyl-1-octanamine, COSY would show correlations between the protons of adjacent methylene (-CH₂-) groups along both the butyl and octyl chains, confirming their linear connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.educolumbia.edu This technique is invaluable for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. columbia.educore.ac.uk This is particularly useful for connecting different parts of the molecule, for example, by showing a correlation from the protons on the carbons alpha to the nitrogen to the carbons in the beta position on the opposite alkyl chain.

| 2D NMR Experiment | Type of Correlation | Information Provided for N-Butyl-1-octanamine |

|---|---|---|

| COSY | ¹H-¹H (through 2-3 bonds) | Shows connectivity between adjacent CH₂ groups in the butyl and octyl chains. |

| HSQC / HMQC | ¹H-¹³C (through 1 bond) | Links each proton signal to its directly attached carbon atom. |

| HMBC | ¹H-¹³C (through 2-3 bonds) | Confirms the connection of the butyl and octyl chains to the central nitrogen atom. |

Dynamic NMR for Conformational and Exchange Processes

Dynamic NMR (DNMR) utilizes variable-temperature experiments to study molecular processes that occur on the NMR timescale, such as conformational changes (e.g., bond rotation) or chemical exchange. ox.ac.uk Molecules like N-butyl-1-octanamine are highly flexible due to the free rotation around their C-C and C-N single bonds. jove.com

At room temperature, these rotations are very fast, and the NMR spectrum shows sharp signals that are an average of all the rapidly interconverting conformations. jove.com By lowering the temperature, it is possible to slow down these rotational processes. ox.ac.ukjove.com If the rotation becomes slow enough on the NMR timescale, distinct signals for different conformers may be observed, or significant line broadening may occur as the system passes through the coalescence temperature. jove.com These studies can provide thermodynamic and kinetic data about the energy barriers to bond rotation and the relative stability of different conformers. nih.gov

Solid-State NMR for Material Characterization

While N-butyl-1-octanamine is a liquid under standard conditions, solid-state NMR (ssNMR) is an essential technique for characterizing solid materials that incorporate this molecule. mdpi.comlibretexts.org This could include its crystalline salts (e.g., N-butyl-1-octanammonium chloride) or situations where it is adsorbed onto a solid surface or incorporated into a polymer matrix. wustl.edunih.gov

Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions dominate and lead to very broad spectral lines. libretexts.org Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. libretexts.org

ssNMR can provide detailed information on:

Polymorphism : Differentiating between different crystalline forms of a salt of N-butyl-1-octanamine.

Host-Guest Interactions : Characterizing the local environment and interactions when the amine is intercalated within a porous material like a zeolite or metal-organic framework. nih.gov

Molecular Conformation : Determining the specific conformation of the alkyl chains as they exist in a rigid, solid lattice.

Dynamics : Probing molecular motions such as chain rotation or libration within the solid state. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the functional group analysis of N-butyl-1-octanamine. These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint that is characteristic of the compound's structure. For a secondary amine like N-butyl-1-octanamine, the key diagnostic vibrations involve the N-H bond, as well as the C-N and C-H bonds of the alkyl chains.

In the infrared spectrum of N-butyl-1-octanamine, the most characteristic absorption is the N-H stretching vibration. Unlike primary amines which show two N-H stretching bands (symmetric and asymmetric), secondary amines exhibit a single, typically weaker, band in the region of 3300-3500 cm⁻¹ wpmucdn.com. Another important feature is the N-H bending (scissoring) vibration, which appears in the 1550-1650 cm⁻¹ range, though it can sometimes be weak in intensity wpmucdn.com. The spectra are also dominated by strong C-H stretching vibrations from the butyl and octyl chains, typically found between 2850 and 3000 cm⁻¹. C-H bending vibrations are observed around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock). The C-N stretching vibration, expected in the 1250-1020 cm⁻¹ region, provides further confirmation of the amine structure.

Raman spectroscopy offers complementary information. While the N-H stretching mode is often weak in Raman spectra, the C-H and C-C skeletal vibrations of the alkyl chains are typically strong and well-defined. The symmetric C-C stretching modes of the alkyl backbone, found in the 800-1200 cm⁻¹ "fingerprint" region, are particularly sensitive to the molecule's structure and conformation spectroscopyonline.com.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| N-H Stretch | IR | 3300 - 3500 | Weak to Medium | Single peak characteristic of secondary amines. wpmucdn.com |

| C-H Stretch (Alkyl) | IR & Raman | 2850 - 3000 | Strong | Represents the numerous C-H bonds in the butyl and octyl groups. |

| N-H Bend | IR | 1550 - 1650 | Variable | Can sometimes overlap with other vibrations. wpmucdn.com |

| C-H Bend (Scissoring) | IR & Raman | ~1465 | Medium | Associated with CH₂ groups. |

| C-N Stretch | IR | 1250 - 1020 | Medium | Confirms the presence of the amine functional group. |

| C-C Skeletal Modes | Raman | 800 - 1200 | Strong | Provides detailed information on the alkyl chain structure. spectroscopyonline.com |

In-situ Monitoring of Reaction Progress

Real-time, in-situ monitoring of chemical reactions provides critical data on reaction kinetics, mechanisms, and endpoint determination without the need for sample extraction. spectroscopyonline.com Vibrational spectroscopy, particularly mid-infrared techniques like Fourier Transform Infrared (FTIR) spectroscopy using attenuated total reflectance (ATR) probes, is exceptionally well-suited for this purpose. mt.com

The synthesis of N-butyl-1-octanamine, for instance via the reductive amination of octanal (B89490) with butylamine (B146782) or the N-alkylation of 1-octanamine with a butyl halide, can be monitored in real-time. In the case of imine formation, an intermediate in reductive amination, the consumption of the aldehyde's C=O stretching band (around 1700-1725 cm⁻¹) and the appearance of the imine C=N stretching band (around 1640-1690 cm⁻¹) can be tracked. researchgate.net Subsequent reduction of the imine to the secondary amine can be followed by the disappearance of the C=N band.

Similarly, in an N-alkylation reaction, the progress can be monitored by observing the disappearance of the characteristic N-H stretching bands of the primary amine reactant (two bands) and the appearance of the single N-H stretching band of the secondary amine product. wpmucdn.com This allows for precise control over reaction conditions to optimize yield and minimize by-product formation. mt.com Raman spectroscopy can also serve as an effective in-situ monitoring tool, particularly for reactions in aqueous media where the IR absorbance of water can be problematic. researchgate.net

Conformational Studies via Vibrational Signatures

The flexibility of the butyl and octyl alkyl chains in N-butyl-1-octanamine allows for the existence of multiple rotational isomers (conformers). Vibrational spectroscopy, especially Raman, is sensitive to these subtle structural differences. spectroscopyonline.com The vibrational frequencies of C-C skeletal modes and CH₂ rocking/twisting modes in the 700-1200 cm⁻¹ region are particularly influenced by the conformational state (e.g., trans vs. gauche) of the alkyl chains.

By analyzing the Raman spectra at different temperatures or in different solvent environments, it is possible to study the conformational equilibrium of N-butyl-1-octanamine. For example, the extended, all-trans conformation of an alkyl chain generally gives rise to sharp, well-defined spectral bands. The introduction of gauche conformers, which are often higher in energy but entropically favored, can lead to the appearance of new bands or broadening of existing ones. spectroscopyonline.com While detailed conformational analysis often requires computational modeling (e.g., Density Functional Theory) to assign specific vibrational modes to different conformers, experimental vibrational spectroscopy provides the essential data for such studies. Changes in the Raman peak positions or intensities in the fingerprint region can indicate shifts in the conformational population, providing insight into intermolecular interactions and the physical state of the compound. spectroscopyonline.com

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an indispensable analytical technique for separating components of a mixture and assessing the purity of a chemical compound. For N-butyl-1-octanamine, both gas and liquid chromatography play crucial roles, tailored to the compound's volatility and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography is the premier method for the analysis of volatile and thermally stable compounds like N-butyl-1-octanamine. When coupled with a mass spectrometer (MS), GC-MS provides both qualitative and quantitative information, making it a definitive tool for purity assessment and identification of volatile impurities.

For a typical analysis, a dilute solution of N-butyl-1-octanamine is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. A nonpolar or mid-polarity column, such as one with a polydimethylsiloxane or 5% phenyl-substituted stationary phase, is often used. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. Due to its relatively high boiling point, a temperature-programmed oven is used to ensure timely elution.

The mass spectrometer fragments the eluting molecules in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. For N-butyl-1-octanamine (molar mass 185.36 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185, although it may be weak for aliphatic amines. The most prominent peaks typically arise from α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a characteristic fragmentation pathway for amines.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 185 | [C₁₂H₂₇N]⁺ | Molecular Ion (M⁺) |

| 142 | [M - C₃H₇]⁺ | α-cleavage, loss of a propyl radical from the butyl group |

| 128 | [M - C₄H₉]⁺ | Cleavage of the N-butyl bond |

| 86 | [CH₂=N⁺H(C₄H₉)] | α-cleavage, loss of a heptyl radical from the octyl group |

| 72 | [M - C₈H₁₇]⁺ | Cleavage of the N-octyl bond |

This technique is highly effective for detecting and identifying impurities such as residual starting materials (e.g., 1-octanamine), by-products from synthesis, or degradation products. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC is ideal for the volatile free base, High-Performance Liquid Chromatography (HPLC) is better suited for the analysis of non-volatile forms of N-butyl-1-octanamine, such as its salts, or for its analysis in complex, non-volatile matrices. A significant challenge with simple aliphatic amines is their lack of a strong ultraviolet (UV) chromophore, which makes detection by standard UV-Vis detectors inefficient. thermofisher.com

To overcome this, pre-column or post-column derivatization is commonly employed. thermofisher.comscribd.com This process involves reacting the amine with a labeling reagent to form a derivative that is highly responsive to UV or fluorescence detection, thereby greatly enhancing sensitivity and selectivity. thermofisher.com

Common derivatizing agents for primary and secondary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It can be used for secondary amines, but the reaction conditions are different and the products are less fluorescent. thermofisher.com

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to produce intensely fluorescent dansyl-amine adducts. researchgate.net

Fluorescamine: Forms fluorescent derivatives with primary amines. nih.gov

Once derivatized, the sample can be analyzed using reversed-phase HPLC, typically with a C18 column and a mobile phase consisting of an acetonitrile/water or methanol (B129727)/water gradient. researchgate.netsielc.com This methodology is invaluable for quantifying N-butyl-1-octanamine derivatives in various samples and for separating them from other non-volatile components.

| Derivatizing Agent | Target Amines | Detection Method | Advantages |

|---|---|---|---|

| Dansyl Chloride | Primary & Secondary | Fluorescence, UV | Forms highly fluorescent and stable derivatives. researchgate.net |

| FMOC-Cl | Primary & Secondary | Fluorescence | Rapid reaction, produces stable derivatives. thermofisher.com |

| o-Phthalaldehyde (OPA) | Primarily Primary | Fluorescence | Very high sensitivity for primary amines. thermofisher.com |

| Fluorescamine | Primary | Fluorescence | Reagent itself is non-fluorescent, reducing background noise. nih.gov |

Theoretical and Computational Chemistry Studies on N Butyl 1 Octanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These calculations solve the Schrödinger equation for a given molecule to provide information about its energy, geometry, and various electronic properties. For a molecule like N-butyl-1-octanamine, these methods would offer deep insights into its reactivity and intermolecular interactions.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron assigned to a specific molecular orbital. A crucial aspect of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key predictors of a molecule's chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or a Lewis base. For N-butyl-1-octanamine, the HOMO would likely be localized around the nitrogen atom due to its lone pair of electrons, indicating this as the primary site for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's capacity to accept electrons, functioning as an electrophile or a Lewis acid. The distribution of the LUMO would indicate the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Hypothetical Data Table: Frontier Orbitals of N-Butyl-1-octanamine (Note: This data is illustrative and not based on actual published calculations.)

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -5.8 | Nitrogen |

| LUMO | 2.1 | C-N antibonding region |

| HOMO-LUMO Gap | 7.9 | |

Charge Distribution and Electrostatic Potential Mapping